Cas no 1700235-81-9 (2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester)

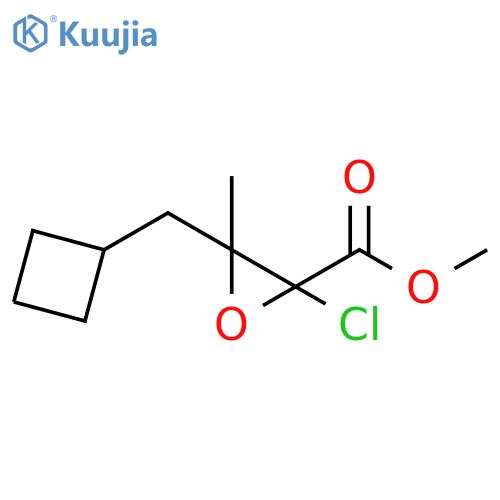

1700235-81-9 structure

商品名:2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester

CAS番号:1700235-81-9

MF:C10H15ClO3

メガワット:218.677302598953

CID:5275314

2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester

-

- インチ: 1S/C10H15ClO3/c1-9(6-7-4-3-5-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

- InChIKey: VFGYJOBMINYDDE-UHFFFAOYSA-N

- ほほえんだ: O1C(CC2CCC2)(C)C1(Cl)C(OC)=O

2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698987-0.5g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 0.5g |

$1165.0 | 2023-03-10 | ||

| Enamine | EN300-698987-1.0g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-698987-5.0g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 5.0g |

$3520.0 | 2023-03-10 | ||

| Enamine | EN300-698987-0.05g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 0.05g |

$1020.0 | 2023-03-10 | ||

| Enamine | EN300-698987-2.5g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 2.5g |

$2379.0 | 2023-03-10 | ||

| Enamine | EN300-698987-10.0g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 10.0g |

$5221.0 | 2023-03-10 | ||

| Enamine | EN300-698987-0.1g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 0.1g |

$1068.0 | 2023-03-10 | ||

| Enamine | EN300-698987-0.25g |

methyl 2-chloro-3-(cyclobutylmethyl)-3-methyloxirane-2-carboxylate |

1700235-81-9 | 0.25g |

$1117.0 | 2023-03-10 |

2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1700235-81-9 (2-Oxiranecarboxylic acid, 2-chloro-3-(cyclobutylmethyl)-3-methyl-, methyl ester) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量